[2-(4-Chlorobenzyl)-1,3-thiazol-4-yl](piperidino)methanone
Description
2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorobenzyl group at position 2 and a piperidino (piperidine-derived) ketone at position 2. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties . This compound’s structural framework aligns with pharmacophores common in agrochemical and pharmaceutical research, though specific data on its applications remain speculative without direct experimental evidence.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c17-13-6-4-12(5-7-13)10-15-18-14(11-21-15)16(20)19-8-2-1-3-9-19/h4-7,11H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGPULHIQXIETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC(=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone typically involves the reaction of 4-chlorobenzyl chloride with 2-aminothiazole in the presence of a base, followed by the addition of piperidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with microbial cell wall synthesis or inhibit inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Insights:
Electronic Effects: The 4-chlorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing methylsulfonyl group in or the electron-donating methoxy group in .
Lipophilicity and Solubility: The diphenylmethyl group in significantly increases lipophilicity, which may reduce aqueous solubility compared to the target’s simpler benzyl group. The morpholino group in introduces polarity, improving solubility relative to the target’s piperidino group.
Hydrogen Bonding and Basicity: The piperidino group (secondary amine) in the target compound has higher basicity than the morpholino group (tertiary amine with oxygen) in , influencing protonation states and bioavailability.
Synthetic Accessibility: Compounds like (4-Chlorophenyl)(pyrimidin-2-yl)methanone are synthesized via benzylic oxidation with high yields (90%), suggesting feasible routes for analogous chloro-substituted methanones.
Research Findings and Implications
- Crystallography: The structural validation of similar compounds often relies on SHELX programs , which are critical for determining hydrogen-bonding patterns (e.g., Etter’s graph-set analysis ). The target’s piperidino group may form distinct intermolecular interactions compared to morpholino or piperazinyl derivatives.
- However, direct evidence is lacking.
- Metabolic Stability : The methylsulfonyl group in enhances metabolic stability compared to the target’s chloro substituent, which may undergo oxidative dechlorination.
Biological Activity
The compound 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone (C16H17ClN2OS) is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structural composition, including:
- A thiazole ring
- A piperidine ring
- A chlorobenzyl group
These structural components contribute to its biological properties and interactions within cellular environments.
The primary target of 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone is Protein Kinase B (PKB) , also known as Akt. The compound acts as an ATP-competitive inhibitor , disrupting the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway, which is crucial for regulating cell growth and survival. This inhibition can lead to significant effects on cell proliferation and may exhibit anti-cancer properties.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have demonstrated that the compound's inhibition of PKB can lead to:
- Reduced cell proliferation in cancer cell lines.
- Induction of apoptosis in tumor cells.
In vitro assays showed that 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone effectively inhibited the growth of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Weaker activity against other bacterial strains tested.
This antibacterial effect may be attributed to the presence of the thiazole moiety, which is known for its bioactive properties.
Pharmacokinetics
Pharmacokinetic studies on similar compounds indicate that 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone may undergo rapid metabolism in vivo. This results in:
- Low oral bioavailability.
- Quick clearance from the body.
These factors are essential for determining dosing regimens and therapeutic efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives, including 2-(4-Chlorobenzyl)-1,3-thiazol-4-ylmethanone:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer effects in breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Showed antibacterial efficacy against Bacillus subtilis, with MIC values suggesting potential for development as an antibiotic. |
| Study 3 | Investigated the binding affinity to BSA (bovine serum albumin), indicating good pharmacokinetic properties for drug formulation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
